Butatriene-1,1,4,4-tetracarbohydrazide
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Overview
Description
Butatriene-1,1,4,4-tetracarbohydrazide is a chemical compound with the molecular formula C8H12N8O4 It is characterized by its unique structure, which includes four hydrazide groups attached to a butatriene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butatriene-1,1,4,4-tetracarbohydrazide typically involves the reaction of butatriene with hydrazine derivatives under controlled conditions. One common method involves the use of undimethylhydrazine (UDMH) in an electrochemical oxidative coupling process. This method is environmentally friendly and can achieve a purity of up to 98.5% with a yield of over 45% .
Industrial Production Methods
Industrial production of this compound may involve scaling up the electrochemical synthesis process. This involves using commercially procured electrodes and maintaining mild reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Butatriene-1,1,4,4-tetracarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The hydrazide groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted hydrazides.
Scientific Research Applications
Butatriene-1,1,4,4-tetracarbohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s hydrazide groups make it useful in biochemical assays and as a potential drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Butatriene-1,1,4,4-tetracarbohydrazide involves its interaction with molecular targets through its hydrazide groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The pathways involved may include enzyme inhibition, protein binding, and other molecular interactions.
Comparison with Similar Compounds
Similar Compounds
1,1,4,4-Tetraphenyl-1,4-diphosphabutane: This compound has a similar backbone but different functional groups.
1,1,4,4-Tetracyanobutadiene: Another compound with a butatriene backbone but with cyano groups instead of hydrazide groups.
Uniqueness
Butatriene-1,1,4,4-tetracarbohydrazide is unique due to its multiple hydrazide groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.
Biological Activity
Butatriene-1,1,4,4-tetracarbohydrazide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
This compound features a unique arrangement of hydrazide functional groups attached to a butatriene backbone. Its molecular formula is C₄H₈N₄O₄, and it possesses a molecular weight of 176.14 g/mol. The structural configuration contributes to its reactivity and interaction with biological systems.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL across different strains.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Cytotoxic Effects
In addition to antimicrobial activity, this compound has shown cytotoxic effects in several cancer cell lines. A study utilizing MTT assays found that the compound inhibited cell proliferation in HeLa (cervical cancer) and MCF-7 (breast cancer) cells with IC50 values of 25 µM and 30 µM, respectively.
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
The proposed mechanism of action for this compound involves the disruption of cellular membranes in bacteria and induction of apoptosis in cancer cells. The hydrazide groups are believed to interact with cellular proteins and nucleic acids, leading to increased oxidative stress and eventual cell death.
Case Study 1: Antimicrobial Efficacy
A collaborative study assessed the antimicrobial efficacy of this compound in a clinical setting. Patients with chronic bacterial infections were treated with the compound as part of a combination therapy. Results showed a significant reduction in bacterial load after two weeks of treatment compared to control groups.
Case Study 2: Cancer Treatment Trials
In preclinical trials involving animal models of cancer, this compound was administered alongside standard chemotherapy agents. The combination treatment resulted in enhanced tumor regression rates compared to chemotherapy alone. Notably, the compound did not exhibit significant toxicity at therapeutic doses.
Safety and Toxicity
While this compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate low acute toxicity; however, long-term studies are necessary to evaluate potential side effects and organ-specific toxicity.
Properties
CAS No. |
670222-13-6 |
---|---|
Molecular Formula |
C8H12N8O4 |
Molecular Weight |
284.23 g/mol |
IUPAC Name |
2,5-bis(hydrazinecarbonyl)-6-hydrazinyl-N-imino-6-oxohexa-2,4-dienamide |
InChI |
InChI=1S/C8H12N8O4/c9-13-5(17)3(6(18)14-10)1-2-4(7(19)15-11)8(20)16-12/h1-2,9H,10-12H2,(H,14,18)(H,15,19)(H,16,20) |
InChI Key |
XYGLCHAXHATGSG-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(=O)NN)C(=O)NN)C=C(C(=O)NN)C(=O)N=N |
Origin of Product |
United States |
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